(3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
CWHM-1008 is a novel antimalarial compound that has shown promising anticancer properties. It has been studied for its effects on lung adenocarcinoma (LUAD) cells, where it induces apoptosis and protective autophagy through the RAC-alpha serine/threonine-protein kinase/the mammalian target of rapamycin (Akt/mTOR) axis .
Preparation Methods
The synthesis of CWHM-1008 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that CWHM-1008 is available in various forms, including solid and solution, with high purity levels .
Chemical Reactions Analysis
CWHM-1008 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CWHM-1008 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It has been studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: CWHM-1008 has shown potential as an anticancer agent, particularly in the treatment of lung adenocarcinoma.
Industry: It is used in the development of new antimalarial drugs and other therapeutic agents.
Mechanism of Action
CWHM-1008 exerts its effects by blocking the RAC-alpha serine/threonine-protein kinase/the mammalian target of rapamycin (Akt/mTOR) pathway. This inhibition leads to the induction of apoptosis and enhancement of autophagy flux in LUAD cells. The compound’s mechanism of action involves the downregulation of p-Akt and p-mTOR expression, which are key components of the Akt/mTOR pathway .
Comparison with Similar Compounds
CWHM-1008 is unique in its dual role as an antimalarial and anticancer agent. Similar compounds include other antimalarial drugs that have shown anticancer properties, such as:
Chloroquine: An antimalarial drug that has been studied for its anticancer effects.
Hydroxychloroquine: Another antimalarial drug with potential anticancer properties.
Artemisinin: A well-known antimalarial compound that has shown promise in cancer treatment.
CWHM-1008 stands out due to its specific mechanism of action and its effectiveness in inducing apoptosis and autophagy in LUAD cells .
Properties
IUPAC Name |
(3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O/c1-14(15-6-10-18(11-7-15)28(2)3)27-21(29)20-13-26-12-19(20)16-4-8-17(9-5-16)22(23,24)25/h4-11,14,19-20,26H,12-13H2,1-3H3,(H,27,29)/t14-,19+,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAUPWAOLQXQJZ-KPOBHBOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)NC(=O)C2CNCC2C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N(C)C)NC(=O)[C@H]2CNC[C@@H]2C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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